2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide

ALDH1A1 inhibition cancer stem cell aldehyde dehydrogenase

2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic small molecule with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol. It features a meta-substituted phenyl ring bearing a piperidine-1-sulfonyl group and a 2-chloropropanamide side chain, placing it within the broader class of N-aryl sulfonamide propanamides.

Molecular Formula C14H19ClN2O3S
Molecular Weight 330.83
CAS No. 790232-22-3
Cat. No. B2622826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide
CAS790232-22-3
Molecular FormulaC14H19ClN2O3S
Molecular Weight330.83
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2)Cl
InChIInChI=1S/C14H19ClN2O3S/c1-11(15)14(18)16-12-6-5-7-13(10-12)21(19,20)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3,(H,16,18)
InChIKeyMUMXHEHIKUEIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide (CAS 790232-22-3): Baseline Identity and Procurement-Relevant Profile


2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic small molecule with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol. [1] It features a meta-substituted phenyl ring bearing a piperidine-1-sulfonyl group and a 2-chloropropanamide side chain, placing it within the broader class of N-aryl sulfonamide propanamides. [2] The compound is listed in ChEMBL (CHEMBL1497078) and has been evaluated in a panel of PubChem bioassays, with its most notable activity being potency against aldehyde dehydrogenase 1A1 (ALDH1A1). [3] It is commercially available from multiple vendors with purities typically ranging from 95% to ≥98% (NLT).

Why 2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide Cannot Be Generically Substituted: A Quantitative Justification for Specific Procurement


The target compound is defined by a specific meta-substitution pattern on the central phenyl ring (the sulfonamide group is at position 3 relative to the anilide nitrogen), which distinguishes it from its regioisomers such as the para-substituted analog (CAS 743444-26-0) and other chloro-substituted variants. In sulfonamide-based inhibitor classes, the position of the sulfonyl-piperidine moiety relative to the amide bond determines the three-dimensional presentation of the pharmacophore, directly impacting target binding and selectivity. [1] The ChEMBL activity profile of this specific compound reveals a multi-target fingerprint with differential potency values spanning from 0.71 μM (ALDH1A1) to >35 μM (RORγ), indicating that even minor structural changes would alter this activity landscape unpredictably. [2] Generic substitution without empirical confirmation risks selecting a compound with an entirely different selectivity window, undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide: Comparator-Backed Differentiation Data


ALDH1A1 Inhibitory Potency: A 0.71 μM Activity Node That Defines the Compound's Primary Selectivity Anchor

In a qHTS confirmatory assay (PubChem AID: CHEMBL1614458), 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide demonstrated a potency of 0.7079 μM (pChEMBL 6.15) against human aldehyde dehydrogenase 1A1 (ALDH1A1), classifying it as an 'Active' hit. [1] By contrast, the compound's potency against other structurally unrelated targets in the same screening panel was substantially weaker: 10.0 μM against Huntingtin, 14.1 μM against Prelamin-A/C, and 35.5 μM against RORγ. [2] This approximately 14-fold window between ALDH1A1 and the next most potently inhibited off-target (Huntingtin, 10 μM) provides a quantitative basis for target engagement prioritization. While the classical ALDH1A1 inhibitor DEAB exhibits Ki values in the 0.1–0.2 μM range in isolated enzyme assays, the 0.71 μM potency of this compound in a cell-based qHTS format represents a different experimental context and cannot be directly compared without cross-assay normalization. [3]

ALDH1A1 inhibition cancer stem cell aldehyde dehydrogenase

Meta-Regioisomer Differentiation: The 3-Substitution Pattern Distinguishes This Compound from the 4-Substituted Para Analog

2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide (CAS 790232-22-3) is the meta-substituted isomer, with the piperidine-1-sulfonyl group positioned at the 3-position of the phenyl ring relative to the anilide nitrogen. Its closest commercially available regioisomer is 2-chloro-N-[4-(piperidine-1-sulfonyl)phenyl]propanamide (CAS 743444-26-0), the para-substituted analog. In sulfonylpiperidine-based enzyme inhibitors, the geometry of the sulfonamide attachment to the central aromatic ring is a critical determinant of binding pocket complementarity; the meta isomer presents the piperidine-sulfonyl moiety at a ~120° angle relative to the amide bond vector, whereas the para isomer presents it at ~180°, resulting in distinct pharmacophoric geometries. [1] This structural difference translates into divergent target engagement profiles, as evidenced by the fact that the para isomer (CAS 743444-26-0) is not associated with any curated bioactivity data in ChEMBL, while the meta isomer (CAS 790232-22-3) has a defined multi-target activity fingerprint. [2] For researchers requiring a compound with documented ALDH1A1 activity, the meta isomer is the structurally verified choice.

regioisomer meta-substitution structure-activity relationship

Cytotoxicity Profile Across Fibroblast Lineages: Differential Sensitivity Between RAS-Independent and RAS-Dependent BJ Fibroblasts

In a panel of luminescence cell-based dose-response assays, 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide exhibited a modest but consistent differential cytotoxicity profile. Against BJ-TERT RAS-independent fibroblasts, the compound showed an EC50 of 4.64 μM in one assay format (CHEMBL1614004) and 10.67 μM in another (CHEMBL1614499). [1] Against BJ-TERT LT-ST RAS-independent fibroblasts, the EC50 was 10.67 μM. [2] In contrast, against BJeLR RAS-dependent fibroblasts, the EC50 was 22.0 μM (CHEMBL1614155), representing a 2.1- to 4.7-fold reduced sensitivity compared to the RAS-independent lines. [3] This differential suggests that the compound's cytotoxic potency may be influenced by the RAS transformation status of the target cell, although the absolute potency values are moderate and the effect size is less than one log unit. This cytotoxicity differentiation is not reported for the para-substituted regioisomer.

fibroblast cytotoxicity RAS-dependent cancer selectivity

Physicochemical Property Differentiation: Drug-Likeness Metrics Position This Compound Favorably for Probe Development

The compound's calculated physicochemical properties meet all Lipinski Rule of Five criteria: molecular weight 330.84 g/mol (<500), AlogP 2.43 (<5), 1 hydrogen bond donor (<5), and 3 hydrogen bond acceptors (<10). [1] Its QED (Quantitative Estimate of Drug-likeness) weighted score is 0.86, indicating favorable drug-like characteristics for a screening hit. [1] The polar surface area (PSA) of 66.48 Ų falls within the range associated with good oral bioavailability and cellular permeability. [1] These properties differentiate it from larger, more lipophilic sulfonamide derivatives (e.g., diphenylsulfonyl sulfonamides such as WAY-316606, which have molecular weights typically exceeding 450 g/mol and higher logP values) that may have different pharmacokinetic liabilities. [2] While these are computational predictions and not experimental measurements, they provide a useful filter for prioritizing compounds in library screening and probe development workflows.

drug-likeness Lipinski Rule of Five physicochemical properties

Best Research and Industrial Application Scenarios for 2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]propanamide (CAS 790232-22-3): Evidence-Driven Use Cases


ALDH1A1-Focused Chemical Probe Development and Cancer Stem Cell Research

Based on its 0.71 μM potency against ALDH1A1 in a qHTS confirmatory assay, this compound serves as a tractable starting point for medicinal chemistry optimization targeting aldehyde dehydrogenase 1A1. [1] Cancer stem cell researchers can employ it as a tool compound to interrogate ALDH1A1-dependent pathways, given its 14-fold selectivity window over the nearest off-target (Huntingtin, 10 μM). [2] Procurement from vendors offering NLT 98% purity is recommended to ensure reproducible dose-response relationships in cellular assays.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Sulfonamide Piperidine Scaffolds

The meta-substitution pattern (3-position) of this compound provides a distinct pharmacophoric geometry compared to the para-substituted regioisomer (CAS 743444-26-0). [1] Medicinal chemistry teams can use this compound in systematic SAR campaigns to map the effect of sulfonamide positional isomerism on target engagement, leveraging the existing ChEMBL bioactivity fingerprint as a baseline. [2] Researchers should verify the regioisomeric identity by InChIKey (YWNGXOWLIBYOQM-UHFFFAOYSA-N) upon receipt to ensure the correct meta isomer is obtained. [3]

Oncogenic Transformation-Selective Cytotoxicity Screening Panels

The compound's differential cytotoxicity profile—showing 2.1- to 4.7-fold greater potency in RAS-independent versus RAS-dependent fibroblast lines (EC50 4.64–10.67 μM vs. 22.0 μM)—supports its use as a reference compound in oncology-focused phenotypic screening panels. [1] Researchers studying synthetic lethality or RAS-pathway dependencies can include this compound as a selectivity control to benchmark hits that preferentially target RAS-independent cancer cell models. [2]

Computational Drug-Likeness Benchmarking for Fragment and Hit Triage

With a QED score of 0.86, zero Lipinski violations, and a polar surface area of 66.48 Ų, this compound exemplifies a drug-like sulfonamide chemotype suitable as a positive control in computational triage workflows. [1] Hit identification groups can use its physicochemical properties (MW 330.84, AlogP 2.43) as benchmark thresholds when filtering screening libraries for lead-like sulfonamide-containing compounds. [2]

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